Ethyl 2-(aminomethyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(aminomethyl)thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Ethyl 2-(aminomethyl)thiazole-4-carboxylate, also known as Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate, is a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It forms hydrogen bonds with the enzyme, which can disrupt the normal function of the enzyme and inhibit bacterial cell wall synthesis . This interaction results in the inhibition of bacterial growth .
Biochemical Pathways
The compound affects the bacterial cell wall synthesis pathway . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase enzyme, it disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption can lead to bacterial cell lysis and death .
Pharmacokinetics
It has a molecular weight of 172.20 , which is within the range favorable for oral bioavailability. Its polar surface area is 93 Ų , suggesting it may have good permeability across biological membranes.
Result of Action
The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa . It also exhibits antifungal activity against Candida glabrata and Candida albicans . These results suggest that the compound’s action leads to the inhibition of bacterial and fungal growth.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a solid at room temperature
Biochemical Analysis
Biochemical Properties
Ethyl 2-(aminomethyl)thiazole-4-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic analogues with therapeutic potential. This compound interacts with several enzymes and proteins, including UDP-N-acetylmuramate/L-alanine ligase, which is involved in peptidoglycan synthesis in bacterial cell walls . The interaction with this enzyme disrupts bacterial cell integrity, leading to cell death. Additionally, this compound exhibits binding affinity with various biomolecules, enhancing its potential as an antimicrobial agent .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to exhibit cytotoxic effects on malignant cells, such as K562 cells, with IC50 values ranging from 0.09 to 0.49 μM . It also affects the synthesis of neurotransmitters like acetylcholine, thereby impacting the normal functioning of the nervous system . Furthermore, this compound has demonstrated antimicrobial, antifungal, and anti-inflammatory properties, making it a versatile compound in cellular studies .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound targets the UDP-N-acetylmuramate/L-alanine ligase enzyme, inhibiting its activity and disrupting peptidoglycan synthesis in bacterial cell walls . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under ambient conditions, with a melting point range of 174-181°C . Long-term studies have shown that this compound maintains its antimicrobial and cytotoxic properties over extended periods, although its efficacy may decrease due to degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent, with no significant loss of activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and cytotoxic activities without causing adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with optimal dosages required to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate and amino acid metabolism . The compound functions as a co-enzyme in these pathways, facilitating the release of energy from carbohydrates and the synthesis of neurotransmitters . It also interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by its solubility and binding affinity with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, ensuring its efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(aminomethyl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the aminomethyl group at the 2-position of the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(aminomethyl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Comparison with Similar Compounds
- Ethyl 2-aminothiazole-4-carboxylate
- 2-Aminothiazole-4-carboxylic acid ethyl ester
- 2-Amino-4-thiazolecarboxylate
Comparison: Ethyl 2-(aminomethyl)thiazole-4-carboxylate is unique due to the presence of the aminomethyl group at the 2-position, which can significantly influence its reactivity and biological activity compared to other similar thiazole derivatives. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHYMKXHCPPBIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439929 | |
Record name | Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91711-96-5 | |
Record name | Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70439929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.